Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-oxo-2-pyrrolidin-1-ylethoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-9-6-12(10-17)20-11-13(18)16-7-4-5-8-16/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUJOPWQZWYPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122143 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-94-0 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate (CAS No. 1384429-94-0) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy.
- Molecular Formula : C15H26N2O4
- Molecular Weight : 298.38 g/mol
- Purity : ≥95%
The compound features a pyrrolidine structure, which is often associated with various biological activities, including anticancer and antimicrobial effects.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with ethyl oxoacetate under specific conditions. The resulting compound can be purified through recrystallization or chromatography methods.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results indicated that these compounds could reduce cell viability significantly when compared to standard chemotherapeutic agents like cisplatin .
Table 1: Cytotoxicity of Pyrrolidine Derivatives on A549 Cells
| Compound | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| Tert-butyl derivative | 50 | Less potent |
| Cisplatin | 10 | Standard reference |
The structure-dependence of activity suggests that modifications in the pyrrolidine ring can enhance or diminish anticancer efficacy .
Antimicrobial Activity
In addition to anticancer properties, the compound has been screened for antimicrobial activity against various pathogens. A study examined its effectiveness against multidrug-resistant strains, including Klebsiella pneumoniae and Staphylococcus aureus. The results showed promising activity, indicating potential for development as an antimicrobial agent .
Table 2: Antimicrobial Efficacy Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Case Studies
Several case studies have highlighted the effectiveness of pyrrolidine derivatives in clinical settings:
- Study on Lung Cancer Treatment : A group of researchers investigated the effects of a pyrrolidine derivative similar to this compound in combination with existing chemotherapy drugs. The findings suggested enhanced efficacy and reduced side effects compared to traditional treatments .
- Antimicrobial Resistance : Another study focused on the use of this compound against resistant bacterial strains in vitro. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant pathogens .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate is primarily studied for its potential as a therapeutic agent. Its unique structure enables it to serve as a building block in the synthesis of more complex molecules.
Key Applications:
- Antimicrobial Activity: The compound exhibits potential antimicrobial properties, particularly against Gram-positive bacteria. The oxazolidinone moiety is known to inhibit bacterial protein synthesis, positioning it as a candidate for developing new antibiotics.
- Anticancer Properties: Research indicates that this compound can inhibit key signaling pathways involved in tumor growth, particularly through interactions with phosphoinositide 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4). These pathways are crucial for cell proliferation and survival, making this compound a promising candidate for cancer therapy.
The compound has been evaluated for its biological activities, including:
- Anti-inflammatory Effects: Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
- Neuroprotective Effects: Some research indicates potential neuroprotective effects, warranting further investigation into its use in neurodegenerative diseases.
Data Tables
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound effectively inhibited the growth of various Gram-positive bacteria. The mechanism was attributed to its ability to bind to the 50S ribosomal subunit, thus blocking protein synthesis.
Case Study 2: Anticancer Mechanism
In vitro studies showed that the compound inhibited cell proliferation in cancer cell lines by targeting the PI3K/AKT signaling pathway. This inhibition led to reduced cell viability and induced apoptosis, indicating its potential as an anticancer agent.
Chemical Reactions Analysis
Suzuki Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. For example:
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Reaction : Coupling with 3,5-difluorophenyl boronic acid to form spirocyclic derivatives.
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Conditions :
-
Catalyst: Pd(PPh₃)₄ or similar palladium complexes
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Base: Na₂CO₃ or K₃PO₄
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Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
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Temperature: 80–100°C under inert atmosphere.
-
| Reaction Type | Substrates | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | 3,5-Difluorophenyl boronic acid | Spirocyclic glutamate receptor modulator | ~65% |
Hydrolysis of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free amine:
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Reaction : Acid-mediated deprotection.
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Conditions :
Mechanism :
Protonation of the Boc carbonyl oxygen followed by elimination of CO₂ and tert-butanol, generating the pyrrolidine amine.
Nucleophilic Substitution at the Oxo-Ethoxy Moiety
The ethoxy group adjacent to the carbonyl undergoes nucleophilic displacement:
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Reaction : Replacement with amines (e.g., pyrrolidine) or thiols.
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Conditions :
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Nucleophile: Pyrrolidine, piperidine, or substituted amines.
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Solvent: Acetonitrile or DMF.
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Temperature: 60–80°C.
-
| Nucleophile | Product | Reaction Efficiency |
|---|---|---|
| Pyrrolidine | Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate | High |
Reductive Amination
The oxo group can participate in reductive amination with primary or secondary amines:
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Reaction : Formation of tertiary amines.
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Conditions :
Example : Reaction with benzylamine yields N-benzyl derivatives, enhancing lipophilicity for pharmacological studies .
Ester Hydrolysis
The ethyl ester moiety (if present in analogs) undergoes hydrolysis to carboxylic acids:
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Reaction : Base-mediated saponification.
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Conditions :
Application : Generates carboxylic acid intermediates for further conjugation (e.g., amide bond formation) .
Stability Under Reductive Conditions
The compound remains stable under catalytic hydrogenation:
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Conditions : H₂ gas (1–3 atm) with Pd/C or PtO₂ in ethanol.
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Outcome : Selective reduction of unsaturated bonds elsewhere in the molecule without affecting the Boc group or pyrrolidine rings .
Photoredox Reactions
In metallaphotoredox systems, the oxo-ethoxy group participates in radical-mediated transformations:
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Reaction : tert-Butyl peroxide (DTBP)-assisted C–H functionalization.
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Conditions :
Outcome : Enables arylation or alkylation at adjacent C(sp³)–H sites .
Comparison with Similar Compounds
Research Findings and Trends
- Reactivity: Iodinated derivatives (e.g., ) show superior reactivity in metal-catalyzed cross-coupling reactions compared to the target compound’s non-halogenated structure.
- Bioactivity : Fluorinated analogs () exhibit enhanced binding to enzymatic pockets due to electronegativity, whereas the target compound’s pyrrolidin-1-yl group may favor membrane permeability.
- Thermal Stability : Tert-butyl carbamate groups (common across all compounds) provide consistent thermal protection during synthesis.
Preparation Methods
Starting Material Preparation: Boc-Protected Pyrrolidine Derivatives
- The initial compound, tert-butyl pyrrolidine-1-carboxylate, is synthesized by reacting pyrrolidine with di-tert-butyl dicarbonate under basic conditions, which selectively protects the nitrogen atom.
- For example, tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate has been prepared as an intermediate in related syntheses, indicating that vinyl or other substituents can be introduced at the 3-position prior to further functionalization.
Reaction Conditions and Optimization
- The coupling reaction is usually carried out at ambient to slightly elevated temperatures (20–50°C) to balance reaction rate and selectivity.
- Stirring times range from several hours to overnight to ensure complete conversion.
- The reaction mixture is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the formation of the desired product.
Purification Techniques
- After completion, the reaction mixture is typically quenched with water and extracted with organic solvents such as ethyl acetate.
- The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
- Purification is commonly achieved by silica gel column chromatography using gradients of hexane and ethyl acetate or by recrystallization from suitable solvents.
- Final products are characterized by NMR, mass spectrometry, and melting point analysis to confirm purity and structure.
Data Table: Typical Reaction Parameters for Preparation
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| Boc Protection | Pyrrolidine + di-tert-butyl dicarbonate + base | Dichloromethane | 0–25 | 2–4 hours | Protects N atom selectively |
| Functionalization at C-3 | 3-halo or 3-hydroxy Boc-pyrrolidine + 2-(pyrrolidin-1-yl)acetyl derivative + base | Acetonitrile, DCM | 20–50 | 6–18 hours | Nucleophilic substitution |
| Work-up | Quench with water, extract with ethyl acetate | Ethyl acetate | Room temperature | 30 min | Organic layer dried and concentrated |
| Purification | Silica gel chromatography or recrystallization | Hexane/ethyl acetate | Room temperature | Variable | Ensures product purity |
Research Findings and Notes
- The synthetic route is adaptable for enantiomerically pure substrates, allowing preparation of optically active tert-butyl 3-substituted pyrrolidine carboxylates.
- The choice of base and solvent critically affects yield and purity; potassium carbonate and acetonitrile have been found optimal for the coupling step.
- The Boc protecting group is stable under the reaction conditions used for the introduction of the oxo-pyrrolidinyl ethoxy substituent, allowing selective functionalization without deprotection.
- The final compound’s purity typically exceeds 95% after chromatographic purification, suitable for further pharmaceutical or chemical applications.
Q & A
Synthesis and Reaction Optimization
Basic: What are the standard synthetic routes for preparing tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate? The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolidine derivatives are reacted with activated carbonyl intermediates (e.g., 2-oxo-2-(pyrrolidin-1-yl)ethyl chloride) under basic conditions. Key steps include:
- Purification : Ethanol/chloroform (1:10) column chromatography yields ~60% pure product .
- Characterization : NMR (¹H/¹³C) and HRMS confirm structure and enantiomeric purity .
Advanced: How can reaction conditions be optimized to improve yield and enantioselectivity?
- Catalytic systems : Use chiral catalysts (e.g., DMAP or triethylamine) in dichloromethane at 0–20°C to enhance stereocontrol .
- Workup : Adjust pH during extraction (e.g., 5% HCl for acidic workup) to isolate intermediates .
- Statistical design : Apply response surface methodology (RSM) to balance temperature, solvent ratio, and catalyst loading .
Structural Characterization
Basic: What spectroscopic methods are essential for confirming the compound’s structure?
- ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 1.4–3.5 ppm) and tert-butyl groups (δ 1.4 ppm) .
- HRMS : Match calculated ([M]+ = 318.27914) and observed (318.28009) masses for molecular formula validation .
Advanced: How to resolve discrepancies in NMR data, such as unexpected splitting or integration?
- Variable temperature (VT) NMR : Detect dynamic processes (e.g., rotamers) causing peak splitting .
- 2D experiments (COSY, HSQC) : Assign overlapping signals in complex spectra .
Stability and Storage
Basic: What are recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in sealed, argon-purged vials to prevent oxidation .
- Solvent : Dissolve in anhydrous THF or DCM for long-term stability .
Advanced: How to study decomposition pathways under varying pH and temperature?
- Forced degradation : Expose to acidic (pH 2), basic (pH 12), and thermal (40–80°C) conditions, followed by LC-MS to identify degradation products .
Biological Activity and Applications
Basic: What are the potential research applications of this compound?
- Medicinal chemistry : Intermediate for bioactive molecules (e.g., anticancer agents targeting sphingosine-1-phosphate receptors) .
- Protease inhibition : Functionalized pyrrolidine scaffolds modulate enzyme activity .
Advanced: How to design structure-activity relationship (SAR) studies using derivatives?
- Derivatization : Introduce substituents at the pyrrolidine nitrogen or carbonyl group to assess bioactivity changes .
- Computational docking : Predict binding affinities with targets (e.g., FTY720 analogs) using AutoDock Vina .
Safety and Handling
Basic: What personal protective equipment (PPE) is required during synthesis?
- Gloves : Nitrile gloves (tested for chemical permeation) .
- Eye protection : EN 166-compliant goggles .
Advanced: How to mitigate risks during scale-up reactions?
- Ventilation : Use fume hoods with ≥100 fpm airflow for volatile solvents (e.g., chloroform) .
- Thermal monitoring : Implement in-situ IR spectroscopy to detect exothermic events .
Data Contradiction Analysis
Basic: How to address inconsistent HRMS or NMR results?
- Repetition : Re-run analyses under identical conditions (e.g., same solvent, temperature) .
- Internal standards : Use tetramethylsilane (TMS) for NMR calibration .
Advanced: What statistical methods validate reproducibility in synthetic yields?
- ANOVA : Compare batch-to-batch variability (e.g., 3 independent syntheses, p < 0.05 threshold) .
- Control charts : Monitor yield trends over 10+ runs to identify systemic errors .
Computational Integration
Advanced: How to combine computational modeling with experimental synthesis?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states .
- Machine learning : Train models on existing reaction data to optimize solvent/catalyst combinations .
Interdisciplinary Methodologies
Advanced: What interdisciplinary approaches enhance research efficiency?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
